METHYL 4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOATE
Description
Methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate is a complex organic compound that features a tetrazole ring, a benzoate ester, and an amide linkage.
Properties
IUPAC Name |
methyl 4-[3-(tetrazol-1-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-20-12(19)9-2-4-10(5-3-9)14-11(18)6-7-17-8-13-15-16-17/h2-5,8H,6-7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPXYKJYYNNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOATE typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from nitriles using sodium azide in the presence of zinc salts as catalysts . The resulting tetrazole is then coupled with a benzoate ester through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzoate ester and tetrazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups into the benzoate ester or tetrazole ring .
Scientific Research Applications
Methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of METHYL 4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its activity in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate: Similar structure but with a benzoyl group instead of a propanoyl group.
3-(5-Methyl-1H-tetrazol-1-yl)aniline: Contains a tetrazole ring and aniline moiety.
1-Methyl-1H-1,2,4-triazol-3-amine: Features a triazole ring instead of a tetrazole ring.
Uniqueness
Methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate is unique due to its combination of a tetrazole ring, benzoate ester, and amide linkage. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and mimic carboxylic acids further distinguishes it from similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
